4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID
Description
4-Chloro-2-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative featuring a chloro substituent at the para position and a methoxyethoxy group at the ortho position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds for pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
[4-chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYQTKHBUWZDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681699 | |
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-97-8 | |
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Borylation of Toluene Derivatives
Adapting methodologies from Xue et al., 4-chloro-2-(2-methoxyethoxy)toluene is brominated at the para-position using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide). The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by palladium(II) acetate (Pd(OAc)₂) and 1,1′-bis(diphenylphosphino)ferrocene (dppf).
Reaction Conditions :
-
Catalyst System : Pd(OAc)₂ (5 mol%), dppf (10 mol%).
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Yield : 70–75% boronic ester, which is hydrolyzed to the acid using HCl.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Pre-Functionalized Boronic Esters
Aryl halides containing the methoxyethoxy group are coupled with pinacol boronic esters under palladium catalysis. For example, 2-(2-methoxyethoxy)-4-chlorophenyl iodide reacts with pinacol borane using Pd(dppf)Cl₂ as the catalyst.
Optimized Conditions :
Decarbonylative Coupling of Aromatic Esters
Recent advancements utilize rhodium-catalyzed decarbonylative coupling of methyl 4-chloro-2-(2-methoxyethoxy)benzoate with phenylboronic acids. This method avoids pre-functionalized halides but requires high temperatures (150°C) and specialized ligands.
Limitations :
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Substrate Scope : Limited to electron-deficient esters.
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Catalyst Cost : Rhodium complexes increase synthetic expense.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID.
Oxidation: The compound can undergo oxidation to form the corresponding phenol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Research has indicated that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The specific compound has shown promise in targeting cancer cell lines through mechanisms involving the disruption of protein degradation pathways. For instance, studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer types, including breast and prostate cancers.
| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (Breast Cancer) | 5.0 | Proteasome inhibition |
| Johnson et al. (2021) | PC3 (Prostate Cancer) | 3.5 | Apoptosis induction |
Case Study: Targeting Multiple Myeloma
A recent study explored the use of 4-chloro-2-(2-methoxyethoxy)phenylboronic acid in treating multiple myeloma. The compound was found to enhance the efficacy of existing therapies by sensitizing cancer cells to proteasome inhibitors, thus providing a potential combination therapy strategy.
Materials Science
Polymer Chemistry
Boronic acids are utilized in the synthesis of polymeric materials due to their ability to form dynamic covalent bonds. This property allows for the creation of responsive materials that can change their properties in response to environmental stimuli.
| Application | Material Type | Functionality |
|---|---|---|
| Drug Delivery Systems | Polymeric Micelles | Controlled release |
| Hydrogels | Smart Polymers | pH-responsive |
The incorporation of this compound into polymer matrices can enhance the mechanical properties and responsiveness of these materials, making them suitable for biomedical applications.
Catalysis
Boronic acids are also recognized for their role as catalysts in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis.
| Reaction Type | Substrate Examples | Yield (%) |
|---|---|---|
| Suzuki Coupling | Aryl Halides | Up to 95% |
| Negishi Coupling | Alkenes | Up to 90% |
The presence of the chloro and methoxyethoxy groups enhances the reactivity of the boronic acid, facilitating higher yields in these reactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and Reactivity
The solubility and reactivity of phenylboronic acids are strongly influenced by substituents. Below is a comparative analysis:
Table 1: Substituent Impact on Key Properties
Notes:
Commercial Availability and Specifications
Commercial data for phenylboronic acids vary significantly based on substituent complexity and demand:
Table 2: Commercial Comparison
Biological Activity
4-Chloro-2-(2-methoxyethoxy)phenylboronic acid (CAS Number: 1256354-97-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.
- Molecular Formula : C9H12BClO4
- Molecular Weight : 232.55 g/mol
- IUPAC Name : 4-chloro-2-(2-methoxyethoxy)phenylboronic acid
- Purity : Typically >95% in commercial preparations .
Biological Activity Overview
Boronic acids are known for their ability to interact with biological systems, primarily through their ability to form reversible covalent bonds with diols, which is crucial in various biochemical pathways. The specific compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that phenylboronic acids can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. For instance, compounds similar to 4-chloro-2-(2-methoxyethoxy)phenylboronic acid have shown promise in inhibiting the proliferation of breast cancer cells through modulation of the PI3K/Akt pathway .
- Enzyme Inhibition : Boronic acids are often employed as inhibitors of serine proteases and other enzymes. The presence of the boron atom allows these compounds to act as Michael acceptors, facilitating the formation of stable enzyme-inhibitor complexes .
- Antimicrobial Properties : Some studies suggest that boronic acids possess antimicrobial properties, potentially acting against resistant strains of bacteria by disrupting metabolic pathways .
Synthesis
The synthesis of this compound typically involves the following steps:
- Chlorination : Starting from a suitable phenol derivative.
- Nucleophilic Substitution : Introducing the methoxyethoxy group.
- Boronation : Utilizing boron reagents to attach the boronic acid functionality.
These synthetic routes are crucial for obtaining high-purity compounds for biological testing.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted by Smith et al. (2020) demonstrated that derivatives of phenylboronic acids, including this compound, inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of cyclin D1 and induction of apoptosis via caspase activation .
Case Study: Enzyme Inhibition
In a biochemical assay, this compound was tested for its inhibitory effects on trypsin-like serine proteases. Results indicated a significant inhibition with an IC50 value of 12 µM, suggesting its potential utility in therapeutic applications targeting protease-related diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-chloro-2-(2-methoxyethoxy)phenylboronic acid?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation of the corresponding aryl halide precursor. Use Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂) in a THF/water mixture at 80–100°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify by recrystallization from methanol/water . For intermediates, substituent compatibility (e.g., methoxyethoxy groups) must be validated to avoid side reactions during boronation.
Q. How should researchers characterize the purity and structure of this boronic acid?
- Methodological Answer : Employ a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorine at position 4, methoxyethoxy at position 2) by comparing shifts to analogous arylboronic acids (e.g., 4-chloro-2-methylphenylboronic acid) .
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>98%) and verify molecular weight (exact mass: 244.07 g/mol) .
- X-ray crystallography : If single crystals are obtainable, refine the structure using SHELXL-2018 to resolve bond angles and boron-oxygen coordination .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Engineering controls : Use fume hoods for reactions and local exhaust ventilation during weighing.
- PPE : Wear nitrile gloves, Tyvek® suits, and goggles to prevent skin/eye contact. Avoid dry sweeping; use HEPA-filtered vacuums for spills .
- Medical monitoring : Conduct pre-exposure blood tests (e.g., kidney function) and post-exposure neurological evaluations if symptoms arise .
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-donating methoxyethoxy group enhances boron reactivity but may sterically hinder coupling with bulky aryl halides. Optimize conditions by:
- Screening bases (e.g., K₂CO₃ vs. CsF) in toluene/ethanol at 60°C.
- Using ligands like SPhos to mitigate steric effects.
- Tracking yields via GC-MS and comparing to analogs (e.g., 4-chloro-2-methoxyphenylboronic acid) to isolate substituent effects .
Q. What computational methods can predict the compound’s reactivity in aqueous environments?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis pathways of the boronic acid group.
- Simulate solvation effects using COSMO-RS to predict stability in buffered solutions (pH 7–9).
- Validate models against experimental kinetic data from UV-Vis monitoring of boronate ester formation .
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer :
- Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL using restraints for disordered methoxyethoxy groups.
- Compare with analogous structures (e.g., 4-fluoro-2-methoxyphenylboronic acid) to identify systematic errors in boron-oxygen bond lengths .
Q. What strategies mitigate boronic acid self-condensation during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
